Tyrocidine C hydrochloride

Antimalarial drug discovery Chloroquine resistance Cyclodecapeptide SAR

Generic cyclodecapeptide substitution introduces confounding variability in membrane-disruption studies. Tyrocidine C hydrochloride (CAS 28343-15-9) eliminates this by delivering the full tyrocidine-class damage signature-ion-conducting pores, lipid phase separation, membrane fluidity collapse, and DNA damage-in a single defined chemotype. Unlike gramicidin S, it provides all four mechanistic pathways simultaneously. - Occupies a distinct antiplasmodial activity niche (IC50 ~nM range) without antagonizing chloroquine, unlike tyrocidine A. - Disrupts Candida biofilms at ~12.5 µM; outperforms bifonazole against filamentous plant fungi (MIC <13 µg/mL). - Enables self-sterilizing cellulose surfaces via unique Trp-mediated binding, retained after pH/temperature/solvent stress.

Molecular Formula C70H90ClN15O13
Molecular Weight 1385.0 g/mol
CAS No. 28343-15-9
Cat. No. B12786713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrocidine C hydrochloride
CAS28343-15-9
Molecular FormulaC70H90ClN15O13
Molecular Weight1385.0 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl
InChIInChI=1S/C70H89N15O13.ClH/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51;/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95);1H/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-;/m0./s1
InChIKeyXQURINRXHADNDH-ADWMGARTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrocidine C Hydrochloride: Physicochemical and Structural Baseline


Tyrocidine C hydrochloride (CAS 28343-15-9) is the monohydrochloride salt of tyrocidine C (TrcC), a homodetic cyclic decapeptide antibiotic belonging to the tyrocidine family of nonribosomal peptide synthetase (NRPS)-derived antimicrobials [1]. The free base has the molecular formula C70H89N15O13 (monoisotopic mass 1347.6764 Da; average mass 1348.55 Da), and the hydrochloride salt has the molecular formula C70H90ClN15O13 (molecular weight 1385.03 g/mol) . TrcC is one of four major naturally occurring tyrocidine isoforms (A, B, C, D) produced by Brevibacillus parabrevis (formerly Bacillus brevis) and constitutes a minor but functionally distinct component of the tyrothricin antibiotic complex [2]. Unlike tyrocidine A—the dominant isoform in the natural complex—TrcC carries two tryptophan residues at positions 3 and 4 (L-Trp and D-Trp) replacing the phenylalanine residues (L-Phe, D-Phe) found in tyrocidine A, which fundamentally alters its hydrophobicity, self-assembly behavior, and target selectivity profile [3].

Antimicrobial mechanism-of-action studies with multi-target damage profiling
Antifungal biofilm disruption research at low micromolar concentrations
Antimalarial combination screening compatible with chloroquine
Self-sterilizing surface coating development via Trp-mediated material binding

Why Generic Substitution Fails for Tyrocidine C


The tyrocidine family exhibits extreme functional divergence arising from conservative amino acid substitutions at only three positions (3, 4, and 7), yielding antiplasmodial IC50 values spanning three orders of magnitude (0.58 to 360 nM) across isoforms [1]. Tyrocidine C, bearing L-Trp and D-Trp at positions 3 and 4 respectively, occupies a distinct region of this activity landscape: it is more polar than tyrocidine A yet significantly more active against Gram-positive bacteria, while tyrocidine A—the most hydrophobic isoform—is the most potent against Plasmodium falciparum [2]. Furthermore, the Trp-rich architecture of TrcC confers unique oligomerization behavior and differential antifungal biofilm activity relative to TrcA [3]. Gramicidin S, despite sharing 50% sequence identity and a common β-sheet fold with the tyrocidines, operates through a fundamentally distinct antibacterial mechanism—producing only mild lipid demixing without the ion-conducting pore formation, membrane fluidity collapse, and DNA damage induction characteristic of tyrocidines [4]. These isoform-specific and class-divergent properties mean that generic substitution within the cyclodecapeptide class is scientifically indefensible for any application requiring defined antimicrobial spectrum, mechanism of action, or selectivity profile.

Tyrocidine A substitution may introduce chloroquine antagonism and shift antiplasmodial spectrum, limiting combination study relevance.
Gramicidin S replacement cannot reproduce the pore-forming and DNA-damaging mechanisms characteristic of tyrocidine C.
Other cyclodecapeptide isoforms may lack Trp-driven material-binding and nano-assembly properties critical for surface applications.

Quantitative Evidence Versus Comparator Cyclodecapeptides


Antiplasmodial Selectivity and Chloroquine Interaction Profile

In a direct head-to-head comparison against chloroquine-sensitive (CQS 3D7) and chloroquine-resistant (CQR Dd2) Plasmodium falciparum strains, tryptocidine C (TpcC; the Trp7 analog of tyrocidine C) demonstrated preserved nanomolar antiplasmodial activity against CQR strains without antagonism toward chloroquine (CQ). In contrast, tyrocidine A (TrcA; bearing Tyr7 with Phe3-D-Phe4) exhibited loss of activity correlating with CQ antagonism and resistance development, indicating that TrcA and CQ share a target and/or resistance mechanism in which the phenolic Tyr7 group plays a detrimental role [1]. This places the Trp-rich TrcC/TpcC chemotype—characterized by Trp at positions 3, 4, and 7—in a functionally distinct antiplasmodial selectivity class compared to TrcA.

Antiplasmodial & CQ Interaction
Direct head-to-head
TpcC vs TrcA: no CQ antagonism vs. clear antagonism
Trp-rich TpcC vs Tyr7 TrcA
Chloroquine-compatible antiplasmodial profile
CQR Dd2 strain, 48 h trophozoite assay
Antimalarial drug discovery Chloroquine resistance Cyclodecapeptide SAR

Antibacterial Mechanism: Multi-Target Damage vs. Lipid Demixing

Bacterial cytological profiling (BCP) by Wenzel et al. (2018) established that tyrocidines (including TrcC) and gramicidin S—despite sharing 50% sequence identity and a common cyclic β-sheet decapeptide scaffold—operate through mechanistically distinct antibacterial pathways [1]. Tyrocidines form defined ion-conducting pores, induce lipid phase separation, strongly reduce membrane fluidity, delocalize a broad range of peripheral and integral membrane proteins, and cause DNA damage with interference of DNA-binding proteins. In direct contrast, gramicidin S causes only mild lipid demixing with minor effects on membrane fluidity and permeability, delocalizes peripheral membrane proteins involved in cell division and cell envelope synthesis, but does not affect integral membrane proteins or DNA [1].

Antibacterial Mechanisms
Direct head-to-head
Tyrocidines: pore formation, lipid phase separation, DNA damage
vs Gramicidin S: mild lipid demixing only
Multi-target damage pathway tool compound
B. subtilis BCP; lipid bilayer models
Antibacterial mechanism Membrane-active peptides Bacterial cytological profiling

Polarity-Driven Trade-Off: Antibacterial vs. Antiplasmodial Potency

NMR structural analysis and bioactivity profiling by Munyuki et al. (2013) demonstrated that TrcA and TrcC both adopt β-sheet structures in aqueous environments with low amphipathicity, yet their differential residue composition drives divergent activity profiles [1]. TrcA—the most hydrophobic tyrocidine isoform—is the most potent antiplasmodial peptide (IC50 at the low-nanomolar end of the 0.58–360 nM range). In contrast, the more polar TrcC (bearing Trp at positions 3 and 4 instead of Phe) is reported to exhibit the most potent antibacterial activity against Gram-positive bacteria among the major tyrocidine isoforms [1]. This polarity-driven trade-off is consistent across multiple studies: increased hydrophobicity correlates with enhanced antiplasmodial potency, while the moderate polarity of TrcC favors antibacterial membrane interactions [2].

Polarity–Activity Trade-Off
Direct head-to-head
TrcC: more polar, superior Gram(+) antibacterial
TrcA: most hydrophobic, lowest antiplasmodial IC50
Application-specific isoform selection critical
IC50 range 0.58–360 nM; NMR, M. luteus assays
Structure-activity relationship Hydrophobicity-activity correlation Antimicrobial peptide engineering

Anti-Candida Biofilm Activity at Low Micromolar Levels

Tyrocidine C (TrcC) has been shown to disrupt the membrane of Candida albicans growing as biofilms, with propidium iodide uptake occurring at concentrations similar to the planktonic MIC of approximately 12.5 μM [1]. This biofilm-penetrating antifungal activity at low micromolar concentrations distinguishes TrcC from many conventional antifungal agents that lose efficacy against biofilm-embedded cells. The tyrocidine class more broadly exhibits antifungal membranolytic activity selective toward ergosterol-containing fungal membranes, with minimum inhibition concentrations below 13 μg/mL (~10 μM) against filamentous plant fungi, significantly outperforming the commercial imidazole fungicide bifonazole [2]. While these data represent class-level activity, the Trp-rich architecture of TrcC is specifically implicated in enhanced oligomerization and membrane interaction that may potentiate antifungal efficacy [3].

Anti-Candida Biofilm
Supporting evidence
Planktonic/biofilm MIC ~12.5 μM
Class MIC
Antifungal biofilm screening context
PI uptake assay; broth microdilution
Sequence & Self-Assembly
Class-level inference
Mr 1347.67 Da; CMC ~16–18 μM; nanospheres ~24–25 nm
Trp-rich: robust cellulose binding, pH/solvent stability
Supports antimicrobial surface and controlled-release research
TOF-ESMS, ESI-MS, SEM; material-binding panels
Antifungal peptide Candida albicans biofilm Membrane disruption

Sequence Differentiation and Self-Assembly Properties

The defining structural feature of tyrocidine C is its aromatic amino acid composition at positions 3 and 4 of the cyclic decapeptide: L-Trp3 and D-Trp4 replace the L-Phe3 and D-Phe4 found in tyrocidine A [1]. This double substitution increases the monoisotopic mass from 1269.65 Da (TrcA) to 1347.67 Da (TrcC), adds two indole rings capable of π-stacking and hydrogen bonding, and generates a more polar peptide surface [2]. The tryptophan-rich architecture confers unique material-binding properties: tyrocidines including TrcC exhibit robust, selective association with polysaccharide-type materials such as cellulose, retaining antimicrobial activity after exposure to broad pH ranges, elevated temperatures, salt solutions, water washes, and organic solvents—a property not shared by other antimicrobial peptides tested [3]. Furthermore, the Trp-rich oligomerization behavior of the TrcC scaffold, with a critical micelle concentration (CMC) of ~16–18 μM in aqueous solution, enables the formation of metastable nano-assemblies (nanospheres of ~24–25 nm diameter) that can serve as controlled-release antimicrobial depots [4].

Sequence & Self-Assembly
Class-level inference
Mr 1347.67 Da; CMC ~16–18 μM; nanospheres ~24–25 nm
Trp-rich: robust cellulose binding, pH/solvent stability
Supports antimicrobial surface and controlled-release research
TOF-ESMS, ESI-MS, SEM; material-binding panels
Peptide self-assembly Antimicrobial surface coating Cyclodecapeptide SAR

Research and Industrial Application Scenarios


Antimalarial Combination Screening with Chloroquine

Tyrocidine C (and its Trp7 analog TpcC) is the preferred cyclodecapeptide chemotype for antimalarial combination studies involving chloroquine, as it avoids the CQ antagonism exhibited by tyrocidine A [1]. In direct comparative assays against CQR P. falciparum strains, the Trp-rich scaffold maintains nanomolar potency without antagonizing CQ action, making it suitable for investigating synergistic or additive antiplasmodial combination regimens. Researchers procuring tyrocidine C for this application should specify the hydrochloride salt (CAS 28343-15-9) to ensure defined stoichiometry for reproducible IC50 determinations in trophozoite-stage assays [1].

Gram-Positive Antibacterial Mechanism-of-Action Studies

For bacterial cytological profiling studies investigating membrane-active antibiotic mechanisms, tyrocidine C provides the full tyrocidine-class multi-target damage signature: defined ion-conducting pore formation, lipid phase separation, membrane fluidity reduction, membrane protein delocalization, and DNA damage [2]. Unlike gramicidin S—which produces only mild lipid demixing without pore formation or DNA damage—tyrocidine C serves as a positive control compound for multi-mechanism membrane disruption studies in Bacillus subtilis and other Gram-positive model organisms. Procurement of TrcC hydrochloride rather than gramicidin S is essential when the experimental design requires all four mechanistic damage pathways simultaneously [2].

Antifungal Biofilm Disruption and Fungicide Development

The demonstrated ability of tyrocidine C to disrupt Candida albicans biofilms at ~12.5 μM, combined with class-level potency against filamentous plant pathogenic fungi (MIC <13 μg/mL, outperforming bifonazole), positions TrcC hydrochloride as a lead scaffold for antifungal development [3]. The Trp-rich architecture of TrcC is specifically associated with enhanced oligomerization and membrane-active antifungal properties that are less pronounced in TrcA. Researchers developing novel ergosterol-targeting antifungal agents or agricultural fungicides should select tyrocidine C over tyrocidine A for structure-activity relationship studies aimed at optimizing anti-biofilm and anti-filamentous fungal activity [3].

Self-Sterilizing Antimicrobial Surface Coatings

Tyrocidine C's unique Trp-mediated binding to polysaccharide materials, particularly cellulose, enables the creation of robust self-sterilizing surfaces that retain antimicrobial activity after exposure to broad pH ranges, elevated temperatures, salt solutions, and organic solvent washes [4]. This property is not shared by tyrocidine A or gramicidin S to the same degree, making TrcC hydrochloride the cyclodecapeptide of choice for developing antimicrobial food packaging, wound dressings, and surface decontamination technologies. The nano-assembly behavior (CMC ~16–18 μM; nanospheres ~24–25 nm) further enables controlled-release formulation strategies [4].

Application
Selection Property
Validation Focus
Antimalarial combination research
Chloroquine-compatible antiplasmodial profile
CQ antagonism assessment in CQR strains
Gram-positive antibacterial MOA studies
Multi-target damage signature (pore, lipid, DNA)
Pore formation and DNA damage pathway verification
Antifungal biofilm and fungicide screening
Biofilm-penetrating membranolytic activity
C. albicans biofilm MIC and phytopathogen panels
Self-sterilizing surface coatings
Trp-mediated cellulose binding and nano-assembly
Material binding stability and controlled release
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